molecular formula C12H22N2O6 B135214 N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide CAS No. 134864-89-4

N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide

Cat. No.: B135214
CAS No.: 134864-89-4
M. Wt: 290.31 g/mol
InChI Key: QJUCJEUZUFMCME-QVHQHDJQSA-N
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Description

N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide typically involves several steps, starting with the preparation of the core structure followed by functionalization. One common method involves the use of aromatic C-nitroso compounds, which are synthesized through the reduction of nitro precursors or the oxidation of amino precursors . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. This method not only increases the yield but also reduces the production time and cost.

Chemical Reactions Analysis

Types of Reactions: N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reactivity and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis . The molecular targets of this compound include enzymes, receptors, and other proteins that play crucial roles in these pathways. By binding to these targets, this compound can alter their activity and, consequently, the biological processes they regulate.

Comparison with Similar Compounds

N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other aromatic C-nitroso compounds and heterocyclic compounds that share some structural features with this compound . this compound stands out due to its stability and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.

List of Similar Compounds:

Properties

CAS No.

134864-89-4

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide

InChI

InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1

InChI Key

QJUCJEUZUFMCME-QVHQHDJQSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O

SMILES

CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O

Canonical SMILES

CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O

Synonyms

2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose
2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose
2-NHBTG

Origin of Product

United States

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